3-(Chloromethyl)furan chemical properties and structure
3-(Chloromethyl)furan chemical properties and structure
An In-Depth Technical Guide to 3-(Chloromethyl)furan: Properties, Synthesis, and Applications
Introduction
3-(Chloromethyl)furan is a substituted furan, a class of five-membered aromatic heterocycles containing an oxygen atom. The furan ring is a prevalent scaffold in a multitude of pharmacologically active compounds and natural products.[1] Its unique electronic and steric properties, often serving as a bioisostere for phenyl rings, make it a valuable component in modern drug discovery and development.[1] This guide provides a comprehensive technical overview of 3-(Chloromethyl)furan, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, chemists, and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of 3-(Chloromethyl)furan consists of a furan ring substituted at the 3-position with a chloromethyl group. This combination imparts a dual reactivity to the molecule, which is central to its synthetic utility.
Caption: 2D Structure of 3-(Chloromethyl)furan
Table 1: Chemical Identifiers for 3-(Chloromethyl)furan
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-(chloromethyl)furan | [2] |
| CAS Number | 14497-29-1 | [2][3][4] |
| Molecular Formula | C₅H₅ClO | [2][3][4] |
| SMILES | C1=COC=C1CCl | [2] |
| InChI | InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 |[2] |
Table 2: Physicochemical Properties of 3-(Chloromethyl)furan
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 116.55 g/mol | [3][4] |
| Appearance | Light-yellow clear liquid or solid | [4] |
| Melting Point | 43-44 °C | [4] |
| Boiling Point | 133.4 °C at 760 mmHg | [5] |
| Density | 1.166 g/cm³ | [5] |
| Flash Point | 34.5 °C | [4][5] |
| Refractive Index | 1.479 |[5] |
Part 2: Spectroscopic Profile (Predicted)
Definitive structural confirmation relies on spectroscopic analysis. While specific experimental spectra for 3-(Chloromethyl)furan are not widely published, its profile can be accurately predicted based on established principles of spectroscopy and data from analogous furan compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. The protons on the furan ring at positions 2, 4, and 5 will appear in the aromatic region (typically δ 6.0-7.5 ppm).[6] The CH₂ group, being adjacent to both an electronegative chlorine atom and the furan ring, is predicted to resonate in the δ 4.5-5.0 ppm range.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display four signals corresponding to the unique carbon environments. The two CH carbons of the furan ring (C2, C5, and C4) will have distinct shifts, as will the substituted C3 carbon.[6] The chloromethyl carbon (CH₂Cl) is expected to appear further upfield.
-
Infrared (IR) Spectroscopy : Key absorption bands anticipated in the IR spectrum include C-H stretching from the aromatic ring (~3100 cm⁻¹), C-O-C stretching of the furan ether linkage, C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and a characteristic C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).[7]
-
Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 116. A characteristic feature will be the (M+2)⁺ peak at m/z 118, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Part 3: Synthesis and Purification
The most direct and common laboratory synthesis of 3-(Chloromethyl)furan involves the chlorination of 3-furanmethanol. This procedure leverages readily available starting materials and a straightforward reaction mechanism.
Primary Synthetic Route: From 3-Furanmethanol A widely used method is the reaction of 3-furanmethanol with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (DCM).[8]
Caption: General workflow for the synthesis of 3-(Chloromethyl)furan.
Experimental Protocol:
-
Preparation : A solution of 3-furanmethanol (1.0 eq.) is prepared in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : The reaction vessel is cooled to 0 °C using an ice bath to control the initial exothermic reaction.
-
Reagent Addition : Thionyl chloride (SOCl₂, ~2.0 eq.) is added dropwise to the stirred solution. The dropwise addition is crucial to manage heat evolution and prevent side reactions.
-
Reaction : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately one hour to ensure the reaction goes to completion.[8]
-
Work-up : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 3-(Chloromethyl)furan product, often as a brown oil.[8]
Purification: Given its boiling point, the crude product can be purified by vacuum distillation. Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed.
Part 4: Chemical Reactivity and Synthetic Utility
3-(Chloromethyl)furan is a bifunctional molecule, with reactivity centered on the chloromethyl group and the furan ring. This dual nature makes it a versatile intermediate in organic synthesis.
-
Nucleophilic Substitution : The primary reactive site is the benzylic-like chloromethyl group. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of diverse functional groups at the 3-position of the furan ring.
-
Electrophilic Aromatic Substitution : The furan ring is electron-rich and highly reactive towards electrophiles, significantly more so than benzene.[6] Electrophilic attack occurs preferentially at the C2 and C5 positions, which are ortho and para to the oxygen atom.[6][9] The 3-(chloromethyl) substituent is weakly deactivating but directs incoming electrophiles to these positions.
-
Rearrangement Reactions : Research on the analogous 2-(chloromethyl)furan has shown that under certain conditions with nucleophiles like potassium cyanide, attack can occur at the C5 position of the furan ring, leading to a rearranged product.[10] This highlights the complex reactivity profile of chloromethyl-substituted furans, particularly in protic solvents, and is a key consideration for reaction design.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-(Chloromethyl)furan | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Chloromethyl)furan | 14497-29-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3-(Chloromethyl)furan 14497-29-1, Information for 3-(Chloromethyl)furan 14497-29-1, Suppliers of 3-(Chloromethyl)furan 14497-29-1 [chemnet.com]
- 6. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 3-(Chloromethyl)furan synthesis - chemicalbook [chemicalbook.com]
- 9. oled-intermediates.com [oled-intermediates.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
